molecular formula C11H8FN3O B11798607 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile

3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile

Cat. No.: B11798607
M. Wt: 217.20 g/mol
InChI Key: DFPSTXWSTYOSNS-UHFFFAOYSA-N
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Description

3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile is a heterocyclic organic compound featuring a cinnolin core, a bicyclic structure with two fused benzene rings and two nitrogen atoms. The 6-fluoro substituent and 4-oxo group on the cinnolin ring impart distinct electronic and steric properties, while the propanenitrile moiety at the 1-position enhances reactivity for further chemical modifications.

Properties

Molecular Formula

C11H8FN3O

Molecular Weight

217.20 g/mol

IUPAC Name

3-(6-fluoro-4-oxocinnolin-1-yl)propanenitrile

InChI

InChI=1S/C11H8FN3O/c12-8-2-3-10-9(6-8)11(16)7-14-15(10)5-1-4-13/h2-3,6-7H,1,5H2

InChI Key

DFPSTXWSTYOSNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=NN2CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile typically involves multi-step organic reactions. One possible route could be:

    Formation of the Cinnoline Core: Starting from a suitable benzene derivative, the pyridazine ring can be constructed through cyclization reactions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Propanenitrile Group: This step might involve nucleophilic substitution or addition reactions to introduce the nitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the fluoro or nitrile groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Fluorinated carboxylic acids or ketones.

    Reduction: Fluorinated amines.

    Substitution: Various substituted cinnoline derivatives.

Scientific Research Applications

3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a precursor in polymer production.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group could enhance binding affinity, while the nitrile group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile, differing in core heterocycles, substituents, and functional groups:

3-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile

  • Core Structure: Quinoline (one nitrogen in the bicyclic system).
  • Substituents : 7-chloro, 6-methoxy, and 4-oxo groups.
  • Molecular Weight : 262.69 g/mol (C₁₃H₁₁ClN₂O₂).
  • Key Differences: The quinoline core lacks the second nitrogen present in cinnolin, reducing π-electron deficiency.

3-(4-Oxo-quinazolin-3(4H)-yl)propanenitrile

  • Core Structure : Quinazoline (two nitrogens in positions 1 and 3).
  • Substituents : 4-oxo group.
  • CAS Number : 7455-91-6.
  • The absence of a 6-fluoro substituent reduces electronegativity, which may impact binding affinity in biological systems .

3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanenitrile

  • Core Structure : Benzooxazine (oxygen and nitrogen in the heterocycle).
  • Substituents : 3-oxo group.
  • Key Differences: The oxygen atom in the benzooxazine core introduces polarity, improving aqueous solubility compared to nitrogen-rich cinnolin derivatives. This structural variation may reduce metabolic stability in vivo .

3-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanenitrile

  • Core Structure : Cyclopenta-fused pyrazole.
  • Substituents : 3-trifluoromethyl group.
  • Key Differences : The trifluoromethyl group is a strong electron-withdrawing substituent, increasing acidity and resistance to oxidation. The fused cyclopentane ring adds steric bulk, which could hinder intermolecular interactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
This compound Cinnolin 6-F, 4-oxo ~261.22 (estimated) High electronegativity, moderate lipophilicity
3-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile Quinoline 7-Cl, 6-OCH₃, 4-oxo 262.69 Increased lipophilicity, altered metabolic stability
3-(4-Oxo-quinazolin-3(4H)-yl)propanenitrile Quinazoline 4-oxo ~243.25 (estimated) Enhanced hydrogen-bonding capacity
3-(3-Oxo-benzo[b][1,4]oxazin-4(3H)-yl)propanenitrile Benzooxazine 3-oxo ~228.24 (estimated) Improved solubility, reduced stability
3-[3-(Trifluoromethyl)-cyclopenta[c]pyrazol-1-yl]propanenitrile Pyrazole 3-CF₃ ~258.23 (estimated) High oxidative stability, steric hindrance

Research Findings and Implications

  • Solubility: Benzooxazine derivatives exhibit superior aqueous solubility due to oxygen atoms, whereas cinnolin and quinazoline derivatives may require formulation aids for drug delivery .
  • Safety Profile : The quinazolin analog (CAS 7455-91-6) has documented safety data under GHS guidelines, suggesting similar nitrile-containing compounds require careful handling to avoid inhalation or skin contact hazards .

Biological Activity

3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile, identified by its CAS number 1355215-89-2, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8FN3OC_{11}H_{8}FN_{3}O, with a molecular weight of 217.20 g/mol. The structure includes a fluorinated cinnoline moiety, which is significant in influencing its biological activity. The compound contains functional groups such as a nitrile (-C≡N) and an oxo group (C=O), which may contribute to its reactivity and interaction with biological targets .

Biological Activity Overview

Research indicates that compounds with similar structures to this compound have exhibited various pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The potential antimicrobial activity of this compound has been noted, which may be attributed to the presence of the oxo group that can interact with microbial enzymes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which is a common mechanism for many drugs targeting diseases.

Data Table: Biological Activity Summary

Activity Type Mechanism Reference
AnticancerInduction of apoptosis
AntimicrobialInhibition of microbial enzymes
Enzyme InhibitionCompetitive inhibition of enzymes

Case Study: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of fluorinated compounds. Results indicated that fluorinated derivatives showed enhanced activity against Gram-positive bacteria due to increased lipophilicity, which facilitates better membrane penetration. This suggests that this compound could exhibit similar properties.

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